N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Beschreibung

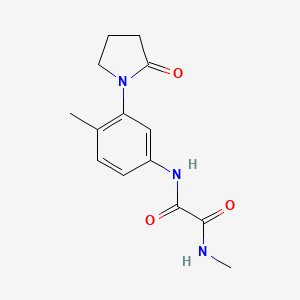

N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a substituted oxalamide derivative characterized by a central oxalamide (N,N'-oxalylbis(amide)) backbone. The compound features a methyl group at the N1 position and a para-methyl, meta-(2-oxopyrrolidin-1-yl)-substituted phenyl group at the N2 position (Fig. 1). The 2-oxopyrrolidin-1-yl moiety introduces a five-membered lactam ring, which may enhance solubility or modulate intermolecular interactions compared to simpler aromatic substituents.

![Fig. 1: Structure of this compound]

However, its exact pharmacological profile remains uncharacterized in the provided evidence.

Eigenschaften

IUPAC Name |

N-methyl-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-9-5-6-10(16-14(20)13(19)15-2)8-11(9)17-7-3-4-12(17)18/h5-6,8H,3-4,7H2,1-2H3,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZTLASZSSFEKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NC)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyrrolidinone ring.

Substitution Reactions: Subsequent substitution reactions introduce the phenyl group and the methyl substituent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can reduce specific functional groups within the compound.

Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine: The compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to interact with specific molecular targets can be harnessed to create drugs with therapeutic effects.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.

Wirkmechanismus

The mechanism by which N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Indole-Based Oxalamides

Indole-derived oxalamides, such as those reported in , share the oxalamide core but incorporate indole rings instead of substituted phenyl groups. Structure-activity relationship (SAR) studies reveal that:

- Replacing the phenyl ring with pyridine marginally improves anti-proliferative activity, likely due to enhanced hydrogen-bonding capacity .

- Substitutions at position 3 of the indole ring significantly influence cytotoxicity, though none of these derivatives demonstrated sufficient potency for further development .

In contrast, the target compound’s phenyl group is substituted with a methyl group and a 2-oxopyrrolidin-1-yl group.

Bis-Imidazolidinone Oxalamides

Compounds 9 and 10 () are bis-oxalamides featuring imidazolidinone and phenolic substituents. Key differences include:

The higher Rf value of Compound 10 (0.41 vs. 0.32 for Compound 9) suggests reduced polarity, likely due to the absence of phenolic -OH groups. The target compound’s pyrrolidinone substituent may similarly reduce polarity compared to phenolic analogs, though experimental validation is needed.

Non-Oxalamide Analogues: Phthalimide Derivatives

3-Chloro-N-phenyl-phthalimide () shares a carbonyl-rich aromatic system but lacks the oxalamide backbone. Phthalimides are widely used in polymer synthesis (e.g., polyimides) due to their thermal stability and rigidity . In contrast, oxalamides like the target compound are more flexible, which could expand their utility in drug design or supramolecular chemistry.

Structure-Activity Relationship (SAR) Insights

- Aromatic Substitutions: The anti-proliferative activity of oxalamides is sensitive to aryl substituents. Pyridine rings improve activity over phenyl in indole-based systems , suggesting that electron-withdrawing groups or hydrogen-bond acceptors (e.g., pyrrolidinone) in the target compound may enhance target engagement.

- Polarity and Solubility: The presence of lactam (pyrrolidinone) or imidazolidinone rings in oxalamides may balance hydrophilicity and lipophilicity, critical for membrane permeability. Compound 9’s phenolic -OH group increases polarity (lower Rf) but may limit bioavailability .

Biologische Aktivität

N1-methyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H20N4O3

- Molecular Weight : 352.4 g/mol

- CAS Number : 942012-44-4

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structural motifs often exhibit antibacterial properties by inhibiting enzymes critical for bacterial cell wall synthesis, such as MurA .

Antibacterial Properties

This compound has shown promising antibacterial activity. In studies, compounds targeting the MurA enzyme demonstrated IC50 values ranging from 9.8 to 12.2 μM against resistant strains of Escherichia coli and Clostridioides difficile . This suggests that the compound may function similarly, offering a pathway for developing new antibiotics.

Cytotoxicity Studies

Preliminary cytotoxicity assays indicate that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. For instance, derivatives with similar oxalamide structures have been reported to inhibit the growth of melanoma and ovarian cancer cells in vitro . The selectivity for cancerous cells over normal cells is crucial for therapeutic applications, minimizing side effects.

Case Studies and Research Findings

-

Antibacterial Efficacy :

- A study synthesized various oxalamide derivatives and assessed their antibacterial activity against E. coli and other Gram-positive bacteria. The results indicated that compounds with oxalamide linkages were effective in inhibiting bacterial growth, with some achieving MIC values as low as 0.125 µg/mL against C. difficile strains .

- Cytotoxicity Against Cancer Cells :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O3 |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 942012-44-4 |

| IC50 (MurA inhibition) | 9.8 - 12.2 μM |

| MIC (against C. difficile) | 0.125 - 1 μg/mL |

| Cytotoxicity (Caco-2) | Low toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.